molecular formula C15H14O4 B14244216 Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- CAS No. 189382-33-0

Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-

Cat. No.: B14244216
CAS No.: 189382-33-0
M. Wt: 258.27 g/mol
InChI Key: WIIMUSYCMXXAAL-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- is a complex organic compound that belongs to the class of naphthofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions . Another approach involves palladium-catalyzed reverse hydrogenolysis, which is a waste-free method for synthesizing functionalized naphthofurans .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible-light photocatalysts for cycloaddition reactions, and various oxidizing and reducing agents for redox reactions .

Major Products

Scientific Research Applications

Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

189382-33-0

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

6-hydroxy-3,4a,5-trimethyl-4H-benzo[f][1]benzofuran-2,7-dione

InChI

InChI=1S/C15H14O4/c1-7-10-6-15(3)8(2)13(17)11(16)4-9(15)5-12(10)19-14(7)18/h4-5,17H,6H2,1-3H3

InChI Key

WIIMUSYCMXXAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3(C(=C(C(=O)C=C3C=C2OC1=O)O)C)C

Origin of Product

United States

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